molecular formula C9H14ClN B1394270 3-Methylphenethylamine Hydrochloride CAS No. 5470-40-6

3-Methylphenethylamine Hydrochloride

Cat. No.: B1394270
CAS No.: 5470-40-6
M. Wt: 171.67 g/mol
InChI Key: DRTQWHWCZWPFCO-UHFFFAOYSA-N
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Description

3-Methylphenethylamine Hydrochloride is an organic compound with the chemical formula C9H13N. It is a derivative of phenethylamine, characterized by a methyl group attached to the phenyl ring. This compound is known for its role as a human trace amine-associated receptor 1 (TAAR1) agonist .

Biochemical Analysis

Biochemical Properties

3-Methylphenethylamine Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate the human trace amine-associated receptor 1, which is involved in modulating neurotransmitter release and influencing various physiological processes . The interaction with this receptor suggests that this compound may have a role in regulating mood, cognition, and other central nervous system functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of trace amine-associated receptor 1 can lead to changes in intracellular cyclic adenosine monophosphate levels, which in turn affects gene expression and metabolic pathways . This compound’s impact on cellular processes underscores its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to trace amine-associated receptor 1, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and other cellular responses . This binding interaction is crucial for its role in influencing central nervous system functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses may have minimal impact, while higher doses can lead to significant physiological and behavioral changes . Studies have also indicated potential toxic or adverse effects at high doses, emphasizing the need for careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily by monoamine oxidase, which converts it into phenylacetic acid . This metabolic pathway is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy and function . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is vital for its interaction with target biomolecules and subsequent physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenethylamine Hydrochloride typically involves the alkylation of benzyl cyanide with methyl iodide, followed by reduction of the resulting nitrile to the amine. The final step involves the conversion of the free base to its hydrochloride salt .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylphenethylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Methylphenethylamine Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its potency and selectivity as a TAAR1 agonist.

Properties

IUPAC Name

2-(3-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8-3-2-4-9(7-8)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQWHWCZWPFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-40-6
Record name 5470-40-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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